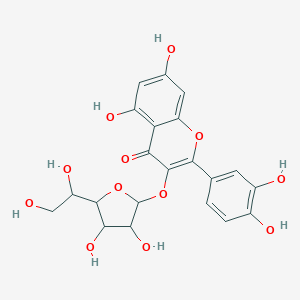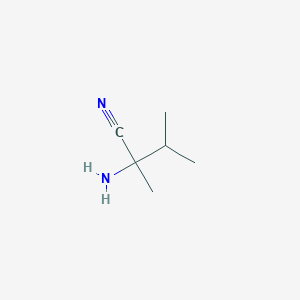
イソクエルシトリン
概要
説明
イソケルセチンは、様々な健康上の利点を持つ、よく知られたフラボノイドであるケルセチンの3-O-グルコシドです。 イソケルセチンは、その抗酸化作用、抗炎症作用、抗癌作用で知られています .
2. 製法
合成ルートと反応条件: イソケルセチンは、ケルセチンから酵素的グリコシル化によって合成することができます。 一般的な方法の1つは、α-L-ラムノシダーゼを用いてルチン(ケルセチン-3-O-ルチノシド)をイソケルセチンに分解することです . 別の方法として、Bacillus sp.のような微生物を用いた生体変換があります。 CSQ10は、最適化された条件下でケルセチンをイソケルセチンに変換することができます .
工業的生産方法: イソケルセチンの工業的生産は、通常、α-L-ラムノシダーゼを用いたルチンの酵素的加水分解を含みます。 この方法は、その高い効率性と特異性のために好まれています . このプロセスは、温度、pH、基質濃度など、酵素活性に最適な条件を維持するためにバイオリアクターを使用します。
科学的研究の応用
Isoquercitrin has a wide range of scientific research applications, including:
作用機序
イソケルセチンは、様々な分子標的と経路を通じてその効果を発揮します。
抗酸化作用: イソケルセチンは、フリーラジカルを除去し、スーパーオキシドジスムターゼやグルタチオンペルオキシダーゼなどの抗酸化酵素を上方制御することで、酸化ストレスを軽減します.
抗炎症作用: イソケルセチンは、NF-κBとMAPKシグナル伝達経路を調節することで、炎症性サイトカインやメディエーターの産生を阻害します.
抗癌作用: イソケルセチンは、カスパーゼ-3、カスパーゼ-8、カスパーゼ-9を活性化し、ERKとp38MAPK経路を阻害することで、癌細胞のアポトーシスを誘導します.
6. 類似の化合物との比較
イソケルセチンは、ケルシトリン(ケルセチン-3-O-ラムノシド)やルチン(ケルセチン-3-O-ルチノシド)などの他のフラボノイドグリコシドと比較されることがよくあります。 以下は、いくつかの主な違いです。
バイオアベイラビリティ: イソケルセチンは、水溶性が高いため、ケルセチンやケルシトリンに比べてバイオアベイラビリティが高くなります.
抗酸化作用: イソケルセチンは、ケルシトリンに比べて、Fe2±結合と電子移動に基づく抗酸化活性が高いことが示されています.
抗炎症作用: イソケルセチンは、ルチンに比べて、より強い抗炎症効果を示します.
類似の化合物:
- ケルシトリン(ケルセチン-3-O-ラムノシド)
- ルチン(ケルセチン-3-O-ルチノシド)
- ジヒドロケルセチン
- ケルセチン
イソケルセチンは、その強化されたバイオアベイラビリティと強力な生物学的活性により際立っており、様々な科学的および産業的用途に貴重な化合物となっています。
生化学分析
Biochemical Properties
Isoquercitroside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted, contributing to the compound’s antioxidant and chemoprotective effects .
Cellular Effects
Isoquercitroside has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Isoquercitroside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Isoquercitroside’s effects may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Isoquercitroside vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Isoquercitroside is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Isoquercitroside is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Isoquercitroside and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Isoquercitrin can be synthesized from quercetin through enzymatic glycosylation. One common method involves the use of α-L-rhamnosidase to hydrolyze rutin (quercetin-3-O-rutinoside) to isoquercitrin . Another method involves biotransformation using microorganisms such as Bacillus sp. CSQ10, which can convert quercetin to isoquercitrin under optimized conditions .
Industrial Production Methods: Industrial production of isoquercitrin often involves the enzymatic hydrolysis of rutin using α-L-rhamnosidase. This method is preferred due to its high efficiency and specificity . The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration.
化学反応の分析
反応の種類: イソケルセチンは、以下を含む様々な化学反応を起こします。
酸化: イソケルセチンは酸化されて、ケルセチンや他の酸化生成物を形成することができます。
還元: イソケルセチンは還元されて、ジヒドロケルセチン誘導体を形成することができます。
置換: イソケルセチンは、特にヒドロキシル基で置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 酢酸無水物や硫酸などの試薬が、アセチル化反応に使用されます。
主な生成物:
酸化: ケルセチンや他の酸化生成物。
還元: ジヒドロケルセチン誘導体。
置換: アセチル化イソケルセチン誘導体。
4. 科学研究への応用
イソケルセチンは、以下のものを含む、幅広い科学研究への応用があります。
類似化合物との比較
- Quercitrin (quercetin-3-O-rhamnoside)
- Rutin (quercetin-3-O-rutinoside)
- Dihydroquercetin
- Quercetin
Isoquercitrin stands out due to its enhanced bioavailability and potent biological activities, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-12(27)19-16(29)17(30)21(32-19)33-20-15(28)14-11(26)4-8(23)5-13(14)31-18(20)7-1-2-9(24)10(25)3-7/h1-5,12,16-17,19,21-27,29-30H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJZLUXFQFQYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871989 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl hexofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21637-25-2 | |
| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Isoquercitroside and where is it found?
A1: Isoquercitroside, also known as Isoquercetin, is a flavonoid commonly found in various plants. It is a natural compound belonging to the flavonol glycoside family. Studies have identified its presence in Amomum villosum [, ], Lavandula angustifolia (lavender) [], Equisetum diffusum (horsetail) [, ], Polygonum convolvulus (black bindweed) [], Psidium guajava (guava) leaves [], and Annona cherimolia []. It has also been found in Holarrhena floribunda [] and Saussurea laniceps [].
Q2: How is Isoquercitroside content typically measured in plants?
A2: Several analytical methods can be employed to quantify Isoquercitroside levels in plant materials. High-performance liquid chromatography (HPLC) is widely used for this purpose, often coupled with UV detection [, ]. This technique enables the separation and quantification of Isoquercitroside and other flavonoids in complex plant extracts.
Q3: What is the relationship between Isoquercitroside and Quercitroside?
A3: Both Isoquercitroside and Quercitroside are flavonoid glycosides and share a similar structure. They are both derived from Quercetin, a potent antioxidant flavonoid. The key difference lies in the position of the glucose moiety attached to the Quercetin molecule. Despite the structural similarity, their pharmacological properties might differ, making it crucial to distinguish and quantify them individually in plant extracts [].
Q4: How does the structure of Isoquercitroside influence its antioxidant activity?
A4: Isoquercitroside's antioxidant activity is attributed to its chemical structure. The presence of adjacent hydroxyl groups on the B ring, a hydroxyl group at the 4' position on the B ring, and a hydroxyl group at the 6 position on the A ring contribute significantly to its ability to scavenge DPPH radicals [, ]. This radical scavenging ability is a key indicator of antioxidant potential.
Q5: How does the processing of plant material affect Isoquercitroside content?
A5: Studies indicate that processing techniques can influence the levels of Isoquercitroside in plant materials. For instance, rice-frying Psidium guajava leaves was found to significantly increase the content of Isoquercitroside compared to using dried leaves []. This highlights the importance of considering processing methods when evaluating the potential therapeutic benefits of plants containing Isoquercitroside.
Q6: What are the potential applications of Isoquercitroside in traditional medicine?
A6: Traditionally, plants rich in Isoquercitroside have been used for various medicinal purposes. For example, Amomum villosum is used in traditional Chinese medicine for its therapeutic properties []. Equisetum diffusum has been traditionally used for its hypertensive, anti-inflammatory, diuretic, and hemostatic properties []. Psidium guajava leaves have a long history of use as an adjuvant therapy for diabetes []. While these traditional uses suggest potential benefits, further research is needed to validate these claims and understand the underlying mechanisms.
Q7: What are the challenges in developing analytical methods for Isoquercitroside?
A7: Developing accurate and reliable analytical methods for Isoquercitroside can be challenging due to the complexity of plant matrices and the presence of structurally similar compounds. Overcoming these challenges often requires sophisticated techniques like HPLC and ensuring proper method validation, including assessing accuracy, precision, and specificity []. This ensures the reliability and reproducibility of the analytical data.
Q8: What is the significance of color recognition in assessing the quality of plant materials containing Isoquercitroside?
A8: Color can serve as a visual indicator of the processing degree and quality of plant materials. Research on Platycladi Cacumen Carbonisata, a traditional hemostatic drug, demonstrated the use of color recognition as an external quality control method. By establishing a correlation between color parameters and the content of Isoquercitroside and other flavonoids, color recognition can potentially complement quantitative analytical methods for quality assessment [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















